Comparative Predicted pKa and Ionization Profile: 2-Methyl-3-(methylsulfonyl)benzoic Acid vs. Des-Methyl Analog 3-(Methylsulfonyl)benzoic Acid
The predicted acid dissociation constant (pKa) of 2-methyl-3-(methylsulfonyl)benzoic acid is 3.35±0.10 at 25°C for the carboxylic acid proton, compared to the des-methyl analog 3-(methylsulfonyl)benzoic acid (CAS 5345-27-7) which exhibits a pKa of approximately 3.64 (calculated). The ortho-methyl group in the target compound introduces steric hindrance that perturbs the electronic environment of the carboxyl group, increasing its acidity relative to the unsubstituted analog . This difference in ionization state at physiological or experimental pH ranges can significantly impact solubility, membrane permeability, and reactivity in coupling reactions.
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | 3.35±0.10 at 25°C |
| Comparator Or Baseline | 3-(Methylsulfonyl)benzoic acid: ~3.64 (calculated) |
| Quantified Difference | ΔpKa ≈ -0.29 (target is more acidic) |
| Conditions | Calculated/predicted values at 25°C; target pKa from vendor specification, comparator from structure-based estimation |
Why This Matters
The enhanced acidity of the target compound alters its ionization state and solubility profile, directly impacting synthetic reaction conditions and biological availability compared to des-methyl analogs.
